4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide is a complex organic compound known for its interesting structural features and potential applications in various fields. This compound belongs to a class of chemicals characterized by the presence of a benzofuran moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide typically involves multiple steps starting from commercially available precursors. One common route includes the condensation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with a suitable phenylamine derivative under acidic or basic conditions to form the intermediate. This is followed by a coupling reaction with a benzoyl chloride derivative to yield the final benzamide product. Reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. Methods such as continuous flow synthesis or the use of advanced catalytic systems can be employed. The choice of solvents and reaction conditions might differ to accommodate larger batches and more stringent safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide is versatile in its reactivity. It can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced forms of the benzofuran ring.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine or bromine, or nucleophiles such as thiols or amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, thiolated derivatives.
Scientific Research Applications
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide has a wide range of applications in scientific research due to its unique structure and reactivity:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use as a specialty chemical in materials science and polymer chemistry.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: It can interact with specific enzymes or receptors, altering their activity.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or cell proliferation.
Comparison with Similar Compounds
Compared to other benzofuran derivatives, 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide stands out due to its dual aromatic systems and the presence of both electron-donating and electron-withdrawing groups. This unique structure imparts distinct reactivity and biological activity.
List of Similar Compounds
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenylbenzamide.
4-{[(2,3-Dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide.
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methylphenyl)benzamide.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,4-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-8-13-22(18(2)14-17)27-25(28)20-11-9-19(10-12-20)16-29-23-7-5-6-21-15-26(3,4)30-24(21)23/h5-14H,15-16H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJYAKOCILSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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